1-[(3-Iodophenyl)sulfonylamino]cyclopropane-1-carboxamide
Description
1-[(3-Iodophenyl)sulfonylamino]cyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
1-[(3-iodophenyl)sulfonylamino]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O3S/c11-7-2-1-3-8(6-7)17(15,16)13-10(4-5-10)9(12)14/h1-3,6,13H,4-5H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPFRDLKPQVAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)NS(=O)(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Iodophenyl)sulfonylamino]cyclopropane-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.
Introduction of the sulfonylamino group: This step involves the reaction of the cyclopropane intermediate with a sulfonyl chloride derivative in the presence of a base.
Attachment of the iodophenyl group: This can be done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an iodophenyl boronic acid derivative.
Chemical Reactions Analysis
1-[(3-Iodophenyl)sulfonylamino]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(3-Iodophenyl)sulfonylamino]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. For instance, as an NLRP3 inflammasome inhibitor, the compound binds to the NLRP3 protein, preventing its activation and subsequent inflammatory response . This inhibition can reduce the production of pro-inflammatory cytokines like interleukin-1β.
Comparison with Similar Compounds
1-[(3-Iodophenyl)sulfonylamino]cyclopropane-1-carboxamide can be compared to other sulfonylamino cyclopropane derivatives:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Similar in structure but with a phenyl group instead of an iodophenyl group, this compound also shows inhibitory activity against the NLRP3 inflammasome.
Spiro cyclopropanes: These compounds feature a cyclopropane ring fused to another ring system, exhibiting different biological activities such as antifungal and antibacterial properties.
The uniqueness of this compound lies in its iodophenyl group, which can enhance its reactivity and binding affinity to specific molecular targets.
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